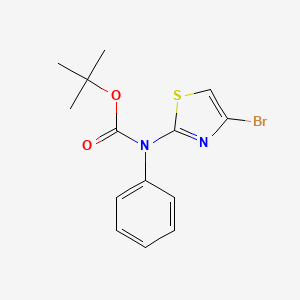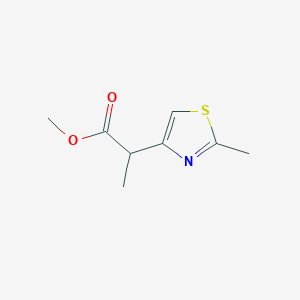
1-(2,6-Dichlorophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol It is characterized by the presence of a butanone group attached to a dichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorophenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,6-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dichlorophenyl)butan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,6-Difluorophenyl)butan-2-one: Fluorine atoms instead of chlorine atoms on the phenyl ring.
1-(2,6-Dichlorophenyl)propan-2-one: Shorter carbon chain compared to butan-2-one.
Uniqueness
1-(2,6-Dichlorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10Cl2O |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5H,2,6H2,1H3 |
Clé InChI |
REODWXGWPRCRNI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)





![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)





